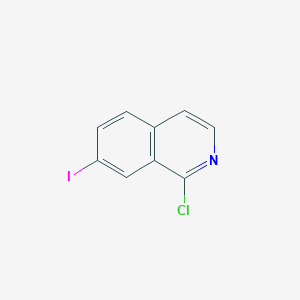

1-Chloro-7-iodoisoquinoline

説明

1-Chloro-7-iodoisoquinoline (CAS: 1170704-54-7) is a halogenated isoquinoline derivative with the molecular formula C₉H₅ClIN and a molar mass of 289.5 g/mol. Its structure features a chlorine substituent at position 1 and an iodine atom at position 7 of the isoquinoline scaffold . Predicted physical properties include a density of 1.919 g/cm³, boiling point of 372.6°C, and pKa of 1.33, indicating moderate acidity .

This compound is notable for its role in organometallic reactions, particularly in the synthesis of cortistatin alkaloids. The Hirama group demonstrated its utility in stereoselective additions to ketones via cerium-mediated metalation (using n-BuLi and CeCl₃), enabling efficient construction of complex natural product frameworks . The 1-chloro substituent is critical for suppressing undesired C1′ addition, ensuring reaction specificity .

特性

分子式 |

C9H5ClIN |

|---|---|

分子量 |

289.50 g/mol |

IUPAC名 |

1-chloro-7-iodoisoquinoline |

InChI |

InChI=1S/C9H5ClIN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H |

InChIキー |

UYYCBUOKSMTDLT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)I |

製品の起源 |

United States |

類似化合物との比較

The following compounds are structurally related to 1-chloro-7-iodoisoquinoline, differing in substituents at positions 1 and 7 or core modifications. Their properties and applications are compared below:

Halogen-Substituted Isoquinolines

Key Observations :

- Iodine vs. Bromine: The larger iodine atom in 1-chloro-7-iodoisoquinoline enhances its reactivity in cross-coupling reactions (e.g., Suzuki, Stille) compared to bromine. However, brominated analogs like 7-bromo-1-chloroisoquinoline are more cost-effective for routine synthetic steps .

- The difluoromethoxy group introduces steric and electronic effects, influencing binding affinity in medicinal chemistry .

Oxygenated and Carboxylic Acid Derivatives

Key Observations :

- Methoxy Group: The methoxy substituent in 1-chloro-7-methoxyisoquinoline increases electron density on the aromatic ring, favoring electrophilic substitutions. This contrasts with the electron-withdrawing effects of halogens .

- Carboxylic Acid Derivatives: The hydrochloride salt of 1-chloroisoquinoline-7-carboxylic acid offers improved solubility, making it suitable for aqueous-phase reactions in drug development .

Tetrahydroisoquinoline Derivatives

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | - | C₉H₁₁Cl₂N | 204.10 | Saturated ring system; enhanced conformational flexibility |

Key Observations :

- Saturated vs. Aromatic Cores: Tetrahydroisoquinolines exhibit reduced aromaticity, altering reactivity. The saturated core in 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride facilitates interactions with biomacromolecules, making it relevant in neurotransmitter analog synthesis .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。